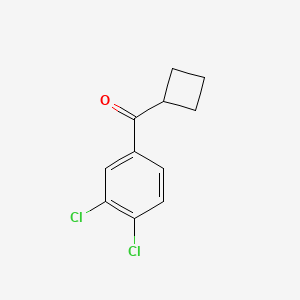

Cyclobutyl 3,4-dichlorophenyl ketone

Description

Significance of Cyclobutane-Containing Scaffolds in Modern Chemical Synthesis and Drug Discovery Research

The cyclobutane (B1203170) ring, a four-membered carbocycle, has emerged as an increasingly valuable scaffold in the design of novel therapeutics and complex organic molecules. nih.govnih.gov Historically considered a synthetically challenging and somewhat esoteric functionality, recent advancements have highlighted its unique conformational and physicochemical properties that can be advantageously exploited in drug discovery. nih.govnih.gov

The rigid and puckered three-dimensional structure of the cyclobutane ring offers a level of conformational constraint that is highly sought after in medicinal chemistry. scispace.com This rigidity can help in pre-organizing a molecule for optimal interaction with a biological target, potentially leading to enhanced potency and selectivity. Furthermore, the introduction of a cyclobutane moiety can improve a compound's metabolic stability and pharmacokinetic profile. nih.gov For instance, replacing more common and flexible alkyl chains or larger rings with a cyclobutane can render a molecule less susceptible to metabolic degradation.

In the context of fragment-based drug discovery (FBDD), cyclobutane-containing fragments are of growing interest for their ability to introduce three-dimensionality into lead compounds. This can lead to improved solubility and a reduced rate of attrition as drug candidates progress through the development pipeline.

Overview of Dichlorophenyl Moieties in Structurally Complex Organic Compounds

The dichlorophenyl group is a common feature in a wide array of biologically active compounds. The presence of chlorine atoms on the phenyl ring can significantly modulate a molecule's properties. Chlorine is an electron-withdrawing group, which can influence the electronic environment of the entire molecule, affecting its reactivity and interaction with biological macromolecules.

Contextualization of Cyclobutyl 3,4-Dichlorophenyl Ketone as a Research Target

This compound itself is listed by several chemical suppliers, indicating its availability for research purposes. chembuyersguide.comintlab.orgchembuyersguide.com While specific studies on this compound are not prominent, its structure suggests its potential as a building block in the synthesis of more complex molecules. The ketone functionality is a versatile handle for a variety of chemical transformations, allowing for the introduction of further diversity and complexity.

Given the interest in both cyclobutane scaffolds and dichlorophenyl moieties, it is plausible that this compound could be a target for screening in drug discovery programs or as an intermediate in the synthesis of novel agrochemicals or materials. The combination of the rigid cyclobutane and the electronically modified dichlorophenyl ring presents a unique chemical space for exploration.

Historical Perspectives on the Synthesis and Exploration of Related Cyclobutyl Aryl Ketones

The synthesis of cyclobutyl aryl ketones has been a topic of interest for synthetic organic chemists for many years. One of the classical methods for their preparation is the Friedel-Crafts acylation. khanacademy.orgmasterorganicchemistry.comlibretexts.org This reaction typically involves the treatment of an aromatic compound, such as dichlorobenzene, with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. researchgate.netlibretexts.org

More contemporary methods have also been developed, including palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net Recent research has focused on the functionalization of pre-existing cyclobutyl ketones. For example, methods for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones have been reported. nih.govnih.govresearchgate.net These advanced synthetic strategies allow for the precise modification of the cyclobutane ring, opening up new avenues for creating diverse molecular architectures.

Photochemical reactions have also played a role in the exploration of cyclobutyl aryl ketones. Early studies investigated the photolysis of these compounds, revealing complex reaction pathways and the formation of various photoproducts. nih.govacs.orgacs.org These photochemical transformations, such as the Norrish-Yang cyclization, have been refined and utilized in modern synthesis to create complex polycyclic systems from cyclobutyl ketone precursors. nih.govnih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of a Related Isomer, Cyclobutyl 2,4-dichlorophenyl ketone

| Property | Value | Source |

| Molecular Formula | C11H10Cl2O | nih.gov |

| Molecular Weight | 229.10 g/mol | nih.gov |

| XLogP3 | 3.9 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 228.0108703 | nih.gov |

| Monoisotopic Mass | 228.0108703 | nih.gov |

| Topological Polar Surface Area | 17.1 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXVLJAVZHYAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642549 | |

| Record name | Cyclobutyl(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-21-4 | |

| Record name | Cyclobutyl(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclobutyl 3,4 Dichlorophenyl Ketone and Structural Analogues

Established Synthetic Routes

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the preparation of aryl ketones, involving the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. researchgate.netyoutube.com

A direct and classical approach to cyclobutyl 3,4-dichlorophenyl ketone is the Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with cyclobutanecarbonyl chloride. nih.govnobelprize.org In this reaction, the acyl chloride acts as the electrophile precursor, which, upon activation by a Lewis acid, attacks the electron-rich aromatic ring of 1,2-dichlorobenzene.

The regioselectivity of this reaction is a critical consideration. The two chlorine atoms on the benzene (B151609) ring are deactivating, ortho-, para-directing groups. In the case of 1,2-dichlorobenzene, the incoming electrophile is expected to preferentially substitute at the position para to one of the chlorine atoms and meta to the other, leading to the formation of the desired 3,4-disubstituted product. Studies on the benzoylation of dichlorobenzenes have shown that the acylation of o-dichlorobenzene indeed yields the 3,4-disubstituted product as the major isomer.

A general procedure for such a reaction would involve the slow addition of cyclobutanecarbonyl chloride to a mixture of 1,2-dichlorobenzene and a Lewis acid catalyst in a suitable solvent. The reaction is typically heated to facilitate the transformation. chemguide.co.uk

Reaction Scheme:

The choice of Lewis acid catalyst is paramount in Friedel-Crafts acylation. khanacademy.org Aluminum chloride (AlCl₃) is a powerful and commonly used catalyst for this transformation. khanacademy.org However, due to the deactivating nature of the dichlorinated benzene ring, harsher reaction conditions or more potent catalytic systems might be necessary to achieve good conversion.

Alternative Lewis acids and reaction promoters can be employed to optimize the synthesis. For instance, methanesulfonic anhydride has been shown to be an effective promoter for Friedel-Crafts acylation, offering a metal- and halogen-free methodology. nih.gov The use of solid acid catalysts, such as zeolites, has also been explored as a more environmentally benign alternative to traditional Lewis acids, particularly in industrial applications. researchgate.net Optimization of reaction conditions, including temperature, reaction time, and the stoichiometry of the reactants and catalyst, is crucial for maximizing the yield of the desired ketone and minimizing the formation of byproducts.

Table 1: Common Lewis Acids for Friedel-Crafts Acylation

| Lewis Acid | Typical Conditions | Notes |

| AlCl₃ | Stoichiometric amounts, often with heating | Standard, powerful catalyst. Can lead to side reactions with sensitive substrates. |

| FeCl₃ | Catalytic or stoichiometric amounts | Milder than AlCl₃, can be more selective. |

| SnCl₄ | Stoichiometric amounts | Often used for activated aromatic rings. |

| Zeolites | High temperatures, often in flow reactors | Heterogeneous catalyst, reusable, and environmentally friendlier. |

| Methanesulfonic Anhydride | Promoter, often without additional solvent | "Greener" alternative, avoids metal and halogen waste. nih.gov |

Nucleophilic Acylation Strategies

Nucleophilic acylation offers an alternative to electrophilic aromatic substitution for the synthesis of aryl ketones. These methods typically involve the reaction of an organometallic nucleophile with an acylating agent.

A plausible route to this compound via this strategy involves the reaction of a 3,4-dichlorophenyl Grignard reagent with a cyclobutane-derived electrophile. The required Grignard reagent, 3,4-dichlorophenylmagnesium bromide, is commercially available, which makes this a viable starting point. chem-station.com

This Grignard reagent can then be reacted with cyclobutanecarbonitrile. The initial addition of the Grignard reagent to the nitrile forms an imine intermediate, which upon acidic hydrolysis, yields the desired ketone.

Alternatively, the Grignard reagent can be reacted with cyclobutanecarbonyl chloride. To prevent the common side reaction of the Grignard reagent adding to the newly formed ketone to produce a tertiary alcohol, the reaction is often carried out at low temperatures and with careful control of stoichiometry.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, represent another powerful method for the formation of the key carbon-carbon bond. researchgate.netnobelprize.org For example, a Suzuki coupling could be envisioned between a 3,4-dichlorophenylboronic acid derivative and a cyclobutylcarbonyl-containing coupling partner. These reactions are known for their high functional group tolerance and mild reaction conditions. nobelprize.org

Ketone-Functionalization Pathways

Ketone-functionalization pathways involve the modification of a pre-existing cyclobutyl aryl ketone to introduce the desired substituents. A notable example of such a transformation is the Norrish-Yang reaction. nih.govchem-station.comresearchgate.netnih.govubc.ca

The Norrish-Yang cyclization is a photochemical reaction where a ketone with an abstractable γ-hydrogen undergoes intramolecular hydrogen abstraction to form a 1,4-biradical intermediate. This biradical can then cyclize to form a cyclobutanol. chem-station.com While this reaction itself produces a cyclobutanol, it is a key step in a sequence that functionalizes the cyclobutane (B1203170) ring. For instance, a readily available aryl cyclobutyl ketone can undergo a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate can then undergo a palladium-catalyzed C-C bond cleavage and functionalization to introduce various substituents at the 3-position of the cyclobutane ring with high stereoselectivity. nih.govresearchgate.net Although this method is more suited for creating analogues with additional functionality, it highlights a sophisticated strategy starting from a simpler cyclobutyl aryl ketone.

Oxidation of Precursor Secondary Alcohols

The oxidation of a secondary alcohol provides a reliable and widely used method for the synthesis of ketones. In this approach, the target ketone, this compound, would be prepared by the oxidation of the corresponding secondary alcohol, cyclobutyl(3,4-dichlorophenyl)methanol.

The synthesis of this precursor alcohol can be achieved through the nucleophilic addition of a cyclobutyl Grignard reagent (cyclobutylmagnesium bromide) to 3,4-dichlorobenzaldehyde. The Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent workup yields the desired secondary alcohol.

A variety of oxidizing agents can be employed for the conversion of the secondary alcohol to the ketone. The choice of reagent depends on factors such as the scale of the reaction, the presence of other functional groups, and desired reaction conditions.

Table 2: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

| Reagent | Name of Oxidation | Typical Conditions | Notes |

| CrO₃/H₂SO₄ in acetone (B3395972) | Jones Oxidation | Acetone, 0°C to room temperature | Strong oxidant, can be harsh for sensitive substrates. |

| Pyridinium chlorochromate (PCC) | PCC Oxidation | Dichloromethane (DCM) | Milder than Jones reagent, good for a wide range of substrates. |

| (COCl)₂, DMSO, Et₃N | Swern Oxidation | Low temperature (-78°C), DCM | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | Dess-Martin Oxidation | DCM, room temperature | Mild, selective, and has a broad substrate scope. |

The oxidation is generally a high-yielding reaction and represents a robust final step in a multi-step synthesis of the target ketone.

Hydration of Alkynes Bearing 3,4-Dichlorophenyl and Cyclobutyl Moieties

The hydration of alkynes is a fundamental transformation in organic chemistry that converts a carbon-carbon triple bond into a carbonyl group. fiveable.me This reaction can be strategically employed to synthesize this compound from an appropriate alkyne precursor. The reaction typically proceeds via electrophilic addition catalyzed by mercury(II) salts, such as mercury(II) sulfate, in the presence of a strong acid like sulfuric acid. libretexts.orglibretexts.org

For an unsymmetrical internal alkyne, such as one bearing both a cyclobutyl and a 3,4-dichlorophenyl group, the addition of water follows Markovnikov's rule. The hydroxyl group adds to the more substituted carbon of the triple bond. libretexts.org However, in the case of an alkyne like 1-(cyclobutylethynyl)-3,4-dichlorobenzene, the electronic effects of the aryl and alkyl groups would direct the regioselectivity. The initial product of this hydration is a vinylic alcohol, known as an enol. libretexts.org This enol intermediate is generally unstable and rapidly tautomerizes to the more stable keto form, yielding the final ketone product. libretexts.orglibretexts.org

| Reactant | Reagents | Product |

| 1-(Cyclobutylethynyl)-3,4-dichlorobenzene | H₂O, H₂SO₄, HgSO₄ | This compound |

This method is most effective when the starting alkyne is a terminal alkyne (RC≡CH), as it leads to a single methyl ketone product, avoiding the formation of isomeric mixtures that can arise from unsymmetrically substituted internal alkynes. libretexts.org

Advanced and Stereoselective Synthesis of Cyclobutyl Ketones

The inherent ring strain and unique three-dimensional structure of cyclobutanes make them valuable scaffolds in medicinal chemistry. nih.govacs.org This has spurred the development of advanced synthetic methods that allow for precise control over the stereochemistry of substituents on the cyclobutane ring.

Diastereoselective and Enantioselective Approaches

Controlling the spatial arrangement of atoms is crucial in modern synthesis. For cyclobutyl ketones, this involves methodologies that can selectively generate one diastereomer or enantiomer over others.

The cyclobutane ring is not planar; it adopts a puckered conformation to alleviate torsional strain. masterorganicchemistry.com This puckering results in two distinct substituent positions: axial and equatorial. For di-substituted cyclobutanes, this gives rise to cis and trans diastereomers, where substituents are on the same or opposite faces of the ring, respectively. libretexts.org The control of stereochemistry, therefore, hinges on synthetic methods that can selectively form one isomer over the other.

Fundamental strategies for constructing the cyclobutane ring, such as [2+2] cycloadditions, can offer stereochemical control. nih.gov The stability of the products is also a guiding principle; substituents, particularly large ones, tend to favor the equatorial position to minimize steric hindrance, known as 1,3-diaxial interactions. libretexts.org This inherent conformational preference is a key factor that can be exploited in diastereoselective synthesis.

A significant advancement in the synthesis of stereochemically defined cyclobutanes is the formal γ-C–H functionalization of readily available cyclobutyl aryl ketones. nih.govresearchgate.net This powerful, two-step strategy allows for the stereospecific creation of cis-1,3-difunctionalized cyclobutanes. nih.gov

The process involves:

Norrish-Yang Cyclization: The starting cyclobutyl aryl ketone undergoes a photochemical reaction to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net

Palladium-Catalyzed C-C Cleavage/Functionalization: This strained intermediate is then subjected to a palladium(II)-catalyzed C-C bond cleavage, which, when enabled by a specific ligand, proceeds with functionalization to yield exclusively cis-γ-substituted cyclobutyl aryl ketones. nih.govscispace.com

This method is notable for its high degree of stereocontrol and broad substrate scope, allowing for the introduction of various functional groups at the 3-position of the cyclobutane ring with exclusive cis-selectivity. nih.gov

Table 1: Scope of Palladium-Catalyzed cis-Functionalization nih.gov

| Coupling Partner Type | Functional Group Introduced |

|---|---|

| Aryl Iodides | (Hetero)aryl groups |

| Alkenyl Iodides | Alkenyl groups |

This sequential C–H/C–C functionalization strategy provides a reliable route to valuable cyclobutane building blocks that were previously difficult to synthesize with such high diastereocontrol. nih.govnih.gov

Another innovative approach for the diastereoselective synthesis of highly substituted cyclobutanes involves a rhodium(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes (ACPs). acs.orgnih.gov This method constructs the cyclobutane ring through a process involving C-C bond cleavage of the ACP. acs.org

The reaction pathway is characterized by a concerted N-C bond formation and C-C bond cleavage. nih.gov The combination of a Rh(III) catalyst, such as [RhCp*(OAc)₂], and the solvent hexafluoroisopropanol (HFIP) is critical for promoting the formation of the cyclobutane ring with high diastereoselectivity. acs.org This transformation demonstrates excellent functional group compatibility and provides access to complex, highly functionalized cyclobutane structures. acs.orgresearchgate.net

Table 2: Key Components for Rh-Catalyzed Cyclobutane Synthesis acs.org

| Component | Role | Example |

|---|---|---|

| 2-Aryl Quinazolinone | Cyclobutane precursor | 2-Phenylquinazolin-4(3H)-one |

| Alkylidenecyclopropane | Three-carbon source | Benzylidenecyclopropane |

| Catalyst | Facilitates C-C cleavage/cyclization | [RhCp*(OAc)₂] |

Ring-Forming Strategies

Beyond the highly specialized stereoselective methods, several foundational ring-forming strategies are instrumental in constructing the cyclobutane core. These include:

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a classic and widely used method for synthesizing cyclobutane rings from two alkene components. nih.govresearchgate.net

Ring Expansions: The expansion of smaller rings, such as the rearrangement of cyclopropanol (B106826) or related cyclopropylcarbinol derivatives, can be an effective route to cyclobutanones. nih.gov

Cycloisomerization: A diastereoselective ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes has been developed to produce bicyclic systems containing an α-silyl ketone on a cyclobutane ring, which can be further functionalized. nih.gov

Ring Contraction: In certain cases, larger rings can be contracted to form cyclobutanes. A notable example is the stereoselective synthesis of cyclobutanes from pyrrolidine (B122466) precursors using iodonitrene chemistry, which proceeds through a 1,4-biradical intermediate. acs.org

These diverse strategies underscore the chemical versatility available for the synthesis of cyclobutane-containing molecules.

Formal [2+2] Cycloaddition Methodologies for Cyclobutane Ring Construction

The [2+2] cycloaddition is arguably the most direct and widely employed method for constructing cyclobutane rings. nih.govrsc.org This reaction involves the union of two doubly bonded systems (alkenes, allenes, or ketenes) to form a four-membered ring. These reactions can be initiated thermally, photochemically, or through catalysis.

Photochemical [2+2] Cycloadditions: The photochemical [2+2] cycloaddition is a powerful tool for the synthesis of cyclobutanes and is often used in the synthesis of complex natural products. nih.govacs.org This method typically involves the excitation of an alkene to its triplet state, which then undergoes a stepwise radical cyclization with another ground-state alkene. harvard.edu The use of sensitizers like acetone or benzophenone (B1666685) is common to facilitate the population of the triplet state. harvard.edu For the synthesis of a precursor to this compound, a potential strategy would involve the photochemical cycloaddition of a vinyl ether with an alkene, followed by functional group manipulation to introduce the desired aryl ketone.

Ketene Cycloadditions: Ketenes are highly reactive species that readily undergo [2+2] cycloaddition with alkenes to form cyclobutanones directly. acs.org These reactions can be promoted thermally or by Lewis acids, with the latter often providing improved yields and stereoselectivity. acs.org A plausible route to the target molecule could involve the reaction of dichloroketene (B1203229) (generated in situ) with an appropriate alkene, followed by dehalogenation and Friedel-Crafts acylation with 3,4-dichlorobenzoyl chloride.

Allenoate-Alkene [2+2] Cycloadditions: A more recent development is the [2+2] cycloaddition of allenoates with terminal alkenes, which provides a rapid and robust method for the synthesis of 1,3-disubstituted cyclobutanes. baranlab.org This approach is particularly attractive due to its high yields and simple reaction conditions. baranlab.org To apply this to the synthesis of the target compound, an allenoate could be reacted with a suitable alkene, followed by conversion of the ester group to the desired ketone.

| [2+2] Cycloaddition Variant | Reactants | Conditions | Key Features | Reference |

| Photochemical Cycloaddition | Alkene + Alkene | UV light, sensitizer | Forms cyclobutane ring, often with complex stereochemistry. | nih.govharvard.edu |

| Ketene-Alkene Cycloaddition | Ketene + Alkene | Thermal or Lewis acid | Directly forms cyclobutanones. | acs.orgacs.org |

| Allenoate-Alkene Cycloaddition | Allenoate + Alkene | Thermal | High yields for 1,3-disubstituted cyclobutanes. | baranlab.org |

Ring Contraction Reactions (e.g., from Pyrrolidines)

Ring contraction reactions offer an alternative and sometimes more stereocontrolled route to cyclobutanes from larger, more readily available cyclic precursors.

A notable example is the stereoselective synthesis of multisubstituted cyclobutanes from pyrrolidines. nih.govresearchgate.net This method utilizes iodonitrene chemistry to induce a nitrogen extrusion process, proceeding through a 1,4-biradical intermediate that collapses to form the cyclobutane ring. nih.govacs.org The reaction is often stereospecific, with the stereochemistry of the starting pyrrolidine being retained in the cyclobutane product. rsc.orgnih.gov For the synthesis of this compound, one could envision starting with a suitably substituted pyrrolidine bearing the 3,4-dichlorophenyl group, which would then undergo this ring contraction.

Another classical ring contraction is the Wolff rearrangement of α-diazocyclopentanones, which can be induced photochemically or thermally, often with metal catalysis, to yield cyclobutanecarboxylic acid derivatives. organic-chemistry.org These can then be converted to the target ketone. The Favorskii rearrangement of α-halocyclopentanones can also lead to cyclobutanecarboxylic acid derivatives, although this reaction can sometimes be complicated by side reactions. baranlab.org

| Ring Contraction Method | Starting Material | Key Reagents/Conditions | Intermediate/Mechanism | Reference |

| Pyrrolidine Contraction | Substituted Pyrrolidine | Iodonitrene (e.g., from HTIB and ammonium (B1175870) carbamate) | 1,4-biradical via nitrogen extrusion | nih.govacs.orgresearchgate.net |

| Wolff Rearrangement | α-Diazocyclopentanone | Light, heat, or metal catalyst | Ketenecarboxylate | organic-chemistry.org |

| Favorskii Rearrangement | α-Halocyclopentanone | Base (e.g., alkoxide) | Cyclopropanone intermediate | baranlab.org |

Ring Expansion Techniques for Cyclobutane Derivatives

The construction of cyclobutane rings can also be achieved by the one-carbon ring expansion of corresponding cyclopropane (B1198618) precursors. This approach is particularly useful for accessing functionalized cyclobutanones.

The Tiffeneau-Demjanov rearrangement is a classic method that involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a ring-expanded cycloketone. nih.govorganic-chemistry.org To synthesize this compound via this route, one could start with (1-(aminomethyl)cyclopropyl)(3,4-dichlorophenyl)methanol. Diazotization of the primary amine would lead to a carbocation, which would then trigger a rearrangement to the desired cyclobutanone.

More contemporary methods often involve the use of transition metal catalysis. For example, gold(I)-catalyzed ring expansion of 1-allenylcyclopropanols has been shown to be a highly effective method for producing cyclobutanones with a vinyl-substituted quaternary stereocenter. youtube.com Similarly, rhodium(I) catalysis can be used for the enantioselective ring-opening and isomerization of cyclobutanols. youtube.com Another approach involves the acid-catalyzed protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl (B3062369) alcohols to yield cyclobutanones with α-quaternary stereocenters. researchgate.net

A plausible synthetic sequence towards the target molecule could involve the addition of a 3,4-dichlorophenyl Grignard or organolithium reagent to cyclopropanecarboxaldehyde (B31225) to form the corresponding cyclopropyl carbinol. This intermediate could then be subjected to ring expansion conditions.

| Ring Expansion Method | Starting Material | Key Reagents/Conditions | Product Type | Reference |

| Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-cyclopropanol | Nitrous acid | Cyclobutanone | nih.govorganic-chemistry.org |

| Gold(I)-Catalyzed Expansion | 1-Allenylcyclopropanol | Gold(I) catalyst | Substituted Cyclobutanone | youtube.com |

| Acid-Catalyzed Semipinacol Expansion | Vinylic Cyclopropyl Alcohol | Brønsted or Lewis acid | Substituted Cyclobutanone | researchgate.net |

Intramolecular Nucleophilic and Radical Cyclizations to Cyclobutanes

Intramolecular cyclization reactions, wherein a linear precursor closes to form the cyclobutane ring, provide another strategic avenue. These reactions can proceed through either nucleophilic or radical pathways.

Radical Cyclizations: The formation of a four-membered ring via radical cyclization is often challenging due to unfavorable kinetics as described by Baldwin's rules for 4-exo-trig cyclizations. researchgate.netlibretexts.org However, recent advances in photocatalysis have enabled such transformations. For instance, the photocatalytic 4-exo-trig cyclization of thioalkynes or trifluoromethylalkenes has been developed for the synthesis of fluoroalkylated cyclobutanes. nih.govresearchgate.net The mechanism often involves the generation of a radical which then adds to a tethered alkene. To synthesize the target molecule, a precursor such as 4-(3,4-dichlorophenyl)-4-oxobut-1-enyl radical precursor could potentially undergo a 4-exo-trig cyclization.

A particularly relevant method is the Norrish-Yang cyclization , which is an intramolecular hydrogen abstraction by an excited ketone, leading to a 1,4-diradical that can cyclize to a cyclobutanol. nih.gov This has been optimized for the synthesis of aryl bicyclo[1.1.1]pentan-2-ol intermediates from readily available cyclobutyl aryl ketones. nih.govnih.gov These intermediates can then undergo further functionalization. nih.gov

Nucleophilic Cyclizations: Intramolecular nucleophilic substitution reactions (SN2) can also be used to form cyclobutane rings. This typically involves the cyclization of a 1,4-dihaloalkane or a γ-haloketone enolate. For the synthesis of a precursor to this compound, one could consider the intramolecular cyclization of a substrate like 1-(3,4-dichlorophenyl)-4-halobutan-1-one in the presence of a strong base to form the enolate, which would then displace the halide.

| Intramolecular Cyclization | Precursor Type | Mechanism | Key Features | Reference |

| Radical Cyclization | Unsaturated radical precursor | 4-exo-trig cyclization | Often requires photocatalysis; overcomes unfavorable kinetics. | nih.govresearchgate.net |

| Norrish-Yang Cyclization | Cyclobutyl Aryl Ketone | Intramolecular H-abstraction | Forms bicyclo[1.1.1]pentan-2-ol intermediates. | nih.govnih.gov |

| Nucleophilic Cyclization | γ-haloketone | Intramolecular SN2 | Requires a base to form the nucleophilic enolate. | baranlab.org |

Multi-Component and Cascade Reactions Incorporating the Cyclobutyl Ketone Moiety

Information on multi-component and cascade reactions specifically designed for the synthesis of cyclobutyl ketones is limited in the provided search results. However, cascade reactions that incorporate some of the above-mentioned methodologies can be envisaged. For example, a cascade process could be initiated by a Michael addition to an α,β-unsaturated ketone, followed by an intramolecular alkylation to form the cyclobutane ring.

A photoredox-catalyzed cyclobutane synthesis by a deboronative radical addition-polar cyclization cascade has been reported, which could potentially be adapted for the synthesis of cyclobutyl ketones. acs.org

Chemical Reactivity and Transformation Studies of Cyclobutyl 3,4 Dichlorophenyl Ketone

Reactions of the Ketone Carbonyl Group

The carbonyl group (C=O) is the primary site of reactivity in Cyclobutyl 3,4-dichlorophenyl ketone, undergoing a variety of transformations typical for ketones.

Nucleophilic Addition Reactions and Mechanistic Investigations

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. studymind.co.uk In this process, a nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbonyl carbon rehybridizes from sp² to sp³. allstudiesjournal.com This intermediate is then typically protonated to yield an alcohol. allstudiesjournal.com The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. studymind.co.uk

For this compound, the electrophilicity of the carbonyl carbon is significantly influenced by the attached groups. The 3,4-dichlorophenyl group, being electron-withdrawing due to the inductive effect of the chlorine atoms, is expected to enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple alkyl aryl ketone. libretexts.org This increased reactivity is a general trend observed in carbonyl compounds where electron-withdrawing substituents are present. libretexts.org

The reaction can be catalyzed by either acid or base. Acid catalysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more reactive towards weak nucleophiles. athabascau.ca Base-catalyzed nucleophilic addition typically involves a strong nucleophile that can directly attack the carbonyl carbon.

Reduction Reactions

The reduction of the ketone functionality in this compound to the corresponding secondary alcohol, (cyclobutyl)(3,4-dichlorophenyl)methanol, is a key transformation.

The reduction of ketones to secondary alcohols is commonly achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). athabascau.ca Both reagents act as a source of hydride ions (H⁻), which function as nucleophiles. athabascau.ca

Sodium Borohydride (NaBH₄): This is a relatively mild reducing agent and is selective for aldehydes and ketones. It can be used in protic solvents like methanol (B129727) or ethanol. The reaction involves the transfer of a hydride ion from the borohydride to the carbonyl carbon.

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent than NaBH₄ and will reduce a wider range of functional groups. Due to its high reactivity, it must be used in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran.

The general equation for the reduction is as follows:

C₁₁H₁₀Cl₂O + [H] → C₁₁H₁₂Cl₂O

The choice of reducing agent can be critical in syntheses where other reducible functional groups are present. Given the structure of this compound, both NaBH₄ and LiAlH₄ are expected to efficiently reduce the ketone to the corresponding alcohol.

The cyclobutyl ring, being a strained four-membered ring, also plays a role. The conformation of the cyclobutyl ring is typically puckered to relieve some of the inherent ring strain. uwlax.edu During the reduction, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). This geometric change can alter the ring strain. The conformational preferences of the cyclobutyl ring in the transition state of the reduction would affect the activation energy and thus the reaction rate. uwlax.edu Studies on other cyclic ketones have shown that changes in ring strain during the reaction significantly influence reactivity.

Reactivity under Aldol (B89426) Condensation and Hydrogenation Conditions

Aldol Condensation: The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate with a carbonyl compound. athabascau.ca For an aldol reaction to occur, the ketone must have at least one alpha-hydrogen to form an enolate under basic or acidic conditions. This compound possesses alpha-hydrogens on the cyclobutyl ring, making it capable of participating in aldol reactions.

Under basic conditions, a base would abstract an alpha-hydrogen from the cyclobutyl ring to form an enolate. This enolate could then act as a nucleophile and attack the carbonyl group of another molecule of the ketone (a self-aldol reaction) or a different carbonyl compound (a crossed-aldol reaction). The initial product would be a β-hydroxy ketone, which could then undergo dehydration to form an α,β-unsaturated ketone. athabascau.ca

Hydrogenation: Catalytic hydrogenation is another method for the reduction of ketones to alcohols. This typically involves the use of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), and hydrogen gas (H₂). athabascau.ca For this compound, catalytic hydrogenation would be expected to reduce the ketone to the corresponding alcohol. However, under more forcing conditions, there is a possibility of hydrogenation of the aromatic ring or hydrogenolysis of the C-Cl bonds, though the selective reduction of the ketone is generally achievable under controlled conditions.

Reactivity of the Cyclobutyl Ring System

The cyclobutyl ring in this compound is characterized by significant ring strain, which influences its reactivity. While the ring itself is relatively stable, it can undergo reactions that lead to ring-opening or functionalization, often driven by the release of this strain.

Recent research on aryl cyclobutyl ketones has demonstrated that the cyclobutyl ring can be functionalized. For instance, a two-step approach has been developed to access cis-1,3-difunctionalized cyclobutanes from aryl-cyclobutyl ketones via a Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond functionalization. nih.gov This methodology highlights that the ketone motif can be used to direct reactivity on the cyclobutyl ring. nih.gov The presence of an electron-withdrawing aryl group, such as the 3,4-dichlorophenyl group, has been shown to be compatible with such transformations. nih.gov

Ring Opening Reactions under Acidic Conditions

The cyclobutyl ketone moiety is prone to ring-opening reactions when subjected to acidic conditions, a transformation driven by the release of ring strain. While specific studies on this compound are not extensively detailed in the available literature, the general mechanism for acid-catalyzed ring-opening of cyclobutyl ketones is well-understood. The process typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. nih.gov This is followed by a nucleophilic attack, often by a water or alcohol molecule present in the acidic medium, on the carbonyl carbon. The subsequent steps involve the cleavage of one of the C-C bonds of the cyclobutane (B1203170) ring, leading to a more stable, open-chain product. nih.gov

The regioselectivity of the ring cleavage can be influenced by the substituents on the ring. The stability of the resulting carbocation intermediate plays a crucial role in determining which bond is broken. stackexchange.com In the case of this compound, the presence of the bulky and electron-withdrawing 3,4-dichlorophenyl group would significantly influence the reaction pathway.

C–C Bond Cleavage Reactions

The inherent strain in the cyclobutane ring makes its C–C bonds susceptible to cleavage under various catalytic conditions, offering synthetic pathways to more complex molecules.

Palladium catalysis has emerged as a powerful tool for the cleavage and functionalization of C–C bonds in strained ring systems like cyclobutanes. nih.govresearchgate.net This approach often involves the use of specialized ligands that enable the palladium catalyst to selectively activate a C–C bond. For cyclobutyl ketones, a common strategy involves an initial C–H activation, followed by β-carbon elimination, which results in the cleavage of the cyclobutane ring. cam.ac.uk

Research on related aryl cyclobutyl ketones has demonstrated that a sequential C–H/C–C functionalization strategy can lead to the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. nih.govresearchgate.net This process typically involves an initial photochemical step, such as a Norrish-Yang cyclization, to generate a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net This intermediate then undergoes a palladium-catalyzed C–C bond cleavage and subsequent functionalization with various coupling partners. nih.govresearchgate.net The choice of ligand is critical for the success of these reactions, with electron-deficient pyridone ligands often being crucial for achieving high enantioselectivity in related C(sp³)–H arylation reactions. nih.govresearchgate.net

| Catalyst System | Reaction Type | Key Feature |

| Pd(OAc)₂ / Pyridone Ligand | Enantioselective β-C(sp³)–H arylation | Chiral transient directing group enables high enantioselectivity. nih.govresearchgate.net |

| Pd(II) / Ligand | C–C cleavage/functionalization | Proceeds via a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net |

| Palladium / dtbpf | Proximal C–C bond cleavage | Forms bicyclic dihydrofurans via an eight-membered cyclic palladium intermediate. rsc.org |

| Palladium / tBuXPhos | Distal C–C bond cleavage | Yields bicyclic tetrahydrofurans, facilitated by ZnCl₂. rsc.org |

Visible-light photoredox catalysis offers a mild and efficient method for initiating C–C bond cleavage, particularly in strained ring systems. nih.govresearchgate.netjst.go.jp While direct studies on this compound are sparse, research on structurally related cyclobutylanilines provides significant insights into this type of transformation. nih.gov In these reactions, a photocatalyst, typically an iridium complex, absorbs visible light and initiates a single-electron transfer (SET) process. nih.govrsc.orgrsc.org

For cyclobutylanilines, the photo-excited catalyst oxidizes the aniline (B41778) to form a radical cation. nih.gov The resulting electronic strain, combined with the inherent ring strain of the cyclobutane, facilitates the cleavage of a C–C bond. This process generates a distonic radical cation which can then engage in further reactions, such as [4+2] annulations with alkynes, to form complex cyclic structures like cyclohexenes. nih.govnih.gov This methodology highlights the potential for using photoredox catalysis to activate the cyclobutane ring of this compound for subsequent functionalization, driven by the release of ring strain. nih.govresearchgate.net

Rearrangement Processes (e.g., Thermal,nih.govnih.gov-Sigmatropic Rearrangements)

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. fiveable.mewikipedia.orglibretexts.org In the context of cyclobutyl ketones, thermal rearrangements can occur, often leading to ring expansion or contraction products. The thermal decomposition of methyl cyclobutyl ketone, for instance, primarily yields ethylene (B1197577) and methyl vinyl ketone through a first-order reaction, indicating a ring-cleavage pathway. acs.org

nih.govnih.gov-Sigmatropic rearrangements in cyclobutane systems, while governed by the Woodward-Hoffmann rules, can be complex. researchgate.net Thermal nih.govnih.gov-alkyl shifts are often geometrically challenging but can proceed with inversion of configuration at the migrating carbon. The specific substitution pattern on the cyclobutyl ring and the presence of the aryl ketone moiety in this compound would influence the feasibility and outcome of such rearrangements. The formation of a carbonyl group can render some sigmatropic rearrangements, like the Claisen rearrangement, irreversible. wikipedia.org Other rearrangements, such as the Beckmann rearrangement, can convert ketones into amides through an oxime intermediate. libretexts.org

Reactivity of the Dichlorophenyl Aromatic Ring

The reactivity of the 3,4-dichlorophenyl group is primarily dictated by the principles of electrophilic aromatic substitution. The substituents on the benzene (B151609) ring influence both the rate of reaction and the orientation of incoming electrophiles.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.combyjus.commasterorganicchemistry.commsu.edu The two chlorine atoms and the cyclobutyl ketone group on the benzene ring of this compound all act as deactivating groups, making the ring less reactive towards electrophiles than benzene itself. libretexts.orglibretexts.orgunizin.org

Deactivating groups generally direct incoming electrophiles to the meta position. libretexts.org However, halogens are an exception; they are deactivating yet direct incoming electrophiles to the ortho and para positions. libretexts.orgunizin.org

In the case of this compound, we have competing directing effects:

Chlorine atoms: Both chlorine atoms at positions 3 and 4 are deactivating but ortho, para-directing. libretexts.org

Cyclobutyl ketone group: The ketone is a deactivating group and is meta-directing. youtube.com

The positions ortho to the ketone are 2 and 6, and the meta positions are 3 and 5. The position para to the ketone is not available. The chlorine at position 3 will direct to positions 2, 4, and 6. The chlorine at position 4 will direct to positions 3 and 5.

Considering the combined effects:

Position 2 is ortho to the ketone and ortho to the C3-Cl.

Position 5 is meta to the ketone and ortho to the C4-Cl.

Position 6 is ortho to the ketone and meta to the C3-Cl.

The most powerful directing groups will determine the outcome of the substitution. youtube.com In general, the activating/deactivating strength of the substituents will determine the major product(s). Given that all substituents are deactivating, the reaction would require harsh conditions. The precise location of substitution would depend on the specific electrophile and reaction conditions, but it is likely to be a complex mixture of products due to the conflicting directing effects.

Further Functionalization and Derivatization via the Halogen Atoms

The presence of two halogen atoms on the phenyl ring of this compound offers significant opportunities for further molecular elaboration. The electronic properties of the dichlorophenyl ring, influenced by the moderately deactivating, ortho,para-directing nature of the chlorine atoms and the meta-directing, deactivating effect of the ketone group, allow for selective functionalization through various modern synthetic methodologies. These transformations primarily include nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, which enable the introduction of a wide array of new functional groups by replacing one or both chlorine atoms.

The regioselectivity of these reactions is a key consideration. The chlorine atom at the C-4 position (para to the ketone's point of attachment) is generally more activated towards nucleophilic attack than the chlorine at the C-3 position. This is due to the ability of the electron-withdrawing ketone group to stabilize the negative charge of the Meisenheimer intermediate through resonance when the nucleophile attacks the para position. libretexts.orgyoutube.com This differential reactivity allows for the selective mono-functionalization of the C-4 position under controlled conditions. Subsequent, more forcing conditions can then be employed to functionalize the less reactive C-3 position.

Nucleophilic Aromatic Substitution (SNAr)

The replacement of one or both chlorine atoms by nucleophiles is a viable strategy for introducing heteroatomic functionalities. Common nucleophiles for these reactions include amines, alkoxides, and thiolates. The reaction with amines, in particular, is a well-established method for synthesizing aniline derivatives. For instance, the reaction of a 3,4-dichlorophenyl ketone with an amine nucleophile like morpholine (B109124) would be expected to proceed preferentially at the C-4 position.

The general mechanism for SNAr involves the addition of the nucleophile to the carbon atom bearing the leaving group (a chlorine atom in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of the electron-withdrawing ketone group is crucial for stabilizing this intermediate, thereby facilitating the reaction. libretexts.org Subsequent loss of the chloride ion restores the aromaticity of the ring and yields the substituted product.

Below is a representative data table illustrating typical conditions for a nucleophilic aromatic substitution reaction on a 3,4-dichlorophenyl ketone substrate.

| Entry | Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | This compound | Morpholine | K2CO3 | DMSO | 120 | 12 | (3-Chloro-4-morpholinophenyl)(cyclobutyl)methanone | 85 (Illustrative) |

| 2 | This compound | Sodium methoxide | - | Methanol | 80 | 8 | (3-Chloro-4-methoxyphenyl)(cyclobutyl)methanone | 90 (Illustrative) |

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry offers a powerful toolkit of palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are highly versatile and tolerate a wide range of functional groups, making them suitable for the derivatization of complex molecules like this compound. taylorandfrancis.comnih.gov

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent (typically a boronic acid or ester) with an organohalide, is a premier method for forming new carbon-carbon bonds. mdpi.com In the context of this compound, a Suzuki coupling with an arylboronic acid could be used to synthesize biaryl structures. The selectivity of the reaction, favoring one chlorine atom over the other, can often be controlled by the choice of catalyst, ligand, and reaction conditions. researchgate.net

The Sonogashira coupling provides a route to aryl alkynes by coupling a terminal alkyne with an aryl halide. organic-chemistry.orgmdpi.com This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. Functionalizing this compound via a Sonogashira reaction would introduce an alkynyl moiety, a versatile functional group that can undergo a variety of further transformations. organic-chemistry.orgmdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.gov It offers a complementary and often milder alternative to classical SNAr for the synthesis of arylamines. This reaction is known for its broad substrate scope and high functional group tolerance.

The following table presents plausible conditions for the Suzuki-Miyaura and Sonogashira coupling reactions on a 3,4-dichlorophenyl ketone scaffold, based on established protocols for similar substrates.

| Entry | Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | (3-Chloro-4-phenylphenyl)(cyclobutyl)methanone | 88 (Illustrative) |

| 2 | Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2 | - | Et3N | THF/CuI | 65 | (3-Chloro-4-(phenylethynyl)phenyl)(cyclobutyl)methanone | 82 (Illustrative) |

| 3 | Buchwald-Hartwig | Aniline | Pd2(dba)3 | XPhos | NaOtBu | Toluene | 110 | (3-Chloro-4-(phenylamino)phenyl)(cyclobutyl)methanone | 80 (Illustrative) |

Advanced Spectroscopic and Structural Characterization in Research

Elucidation of Molecular and Crystal Structures

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. For compounds like Cyclobutyl 3,4-dichlorophenyl ketone, both solid-state and solution-phase conformations are of interest to researchers.

Single-Crystal X-ray Diffraction (SCXRD) Studies for Solid-State Conformation

As of the current literature survey, no publicly available single-crystal X-ray diffraction data for this compound has been reported. However, studies on analogous compounds, such as (2,4-Dichlorophenyl)(3-hydroxypiperidin-1-yl)methanone and 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, demonstrate the utility of SCXRD in elucidating the spatial orientation of the dichlorophenyl group and the conformation of the non-aromatic ring. samipubco.comiucr.org In a hypothetical crystal structure of this compound, key parameters of interest would include the puckering of the cyclobutane (B1203170) ring and the dihedral angle between the cyclobutyl and the 3,4-dichlorophenyl moieties.

Conformational Analysis in Solution and Solid State

The conformation of cyclobutyl ketones can be complex due to the puckered nature of the cyclobutane ring and the potential for rotation around the bond connecting the ring to the carbonyl group. In the solid state, the conformation is fixed within the crystal lattice, while in solution, a molecule may exist as an equilibrium of different conformers.

Research on aryl cyclobutyl ketones has indicated that the conformation is influenced by the substitution pattern on the aromatic ring. acs.org The interplay between steric and electronic effects dictates the preferred orientation of the cyclobutyl ring relative to the phenyl ring. For this compound, the chlorine atoms at the 3 and 4 positions would influence the electronic distribution of the phenyl ring and could sterically interact with the cyclobutyl group, thereby affecting the conformational equilibrium. Computational modeling, in the absence of experimental data, can provide insights into the likely low-energy conformations in both the gas phase and in various solvents.

Vibrational Spectroscopy for Bond and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the bonding characteristics within a molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of a carbonyl (C=O) group, a hallmark of ketones.

| Functional Group | **Expected IR Absorption Range (cm⁻¹) ** | Intensity |

| C=O (Aryl Ketone) | 1680 - 1720 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic - Cyclobutyl) | 2850 - 3000 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-Cl | 600 - 800 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

No specific Raman spectroscopic data for this compound has been reported. In a hypothetical Raman spectrum, the C=C stretching vibrations of the dichlorophenyl ring would be expected to produce strong signals. The symmetric breathing mode of the aromatic ring would also be a characteristic feature. The C-Cl bonds would also exhibit characteristic Raman shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of a molecule in solution. ¹H and ¹³C NMR are the most common techniques used.

Specific NMR data for this compound are not available in published literature. However, expected chemical shifts can be estimated based on data for analogous structures. The proton NMR (¹H NMR) spectrum would show signals for the aromatic protons on the 3,4-dichlorophenyl ring, with their chemical shifts and coupling patterns determined by the substitution pattern. The protons of the cyclobutyl ring would appear in the aliphatic region, and their complex splitting patterns would provide information about their relative stereochemistry.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for determining the number of distinct proton environments and their connectivity in a molecule. For this compound, the ¹H NMR spectrum is predicted to exhibit characteristic signals for both the aromatic and the cyclobutyl moieties.

The 3,4-dichlorophenyl group gives rise to a complex splitting pattern in the aromatic region of the spectrum. The proton at C-2 (H-2), being adjacent to the carbonyl group, is expected to be the most deshielded, appearing as a doublet. The proton at C-5 (H-5) will likely appear as a doublet of doublets due to coupling with both H-2 and H-6. The proton at C-6 (H-6) is anticipated to be a doublet. The electron-withdrawing nature of the chlorine atoms and the carbonyl group significantly influences these chemical shifts, pushing them downfield.

The cyclobutyl ring protons present a more intricate pattern due to their diastereotopic nature and the ring's puckered conformation. The methine proton (H-α), directly attached to the carbon adjacent to the carbonyl group, is the most downfield of the cyclobutyl protons. The methylene (B1212753) protons (H-β and H-γ) will appear as complex multiplets due to geminal and vicinal couplings.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | 7.8 - 8.0 | d |

| H-5 | 7.5 - 7.7 | dd |

| H-6 | 7.3 - 7.5 | d |

| H-α (methine) | 3.5 - 3.8 | m |

| H-β (methylenes) | 2.2 - 2.5 | m |

| H-γ (methylene) | 1.9 - 2.2 | m |

d = doublet, dd = doublet of doublets, m = multiplet

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon framework of the molecule. bhu.ac.in In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a distinct signal.

The carbonyl carbon is the most deshielded, appearing at a characteristic downfield chemical shift, typically in the range of 195-205 ppm. spectrabase.com The aromatic carbons will have shifts in the 125-140 ppm region, with the carbons directly bonded to chlorine (C-3 and C-4) and the carbon attached to the carbonyl group (C-1) showing distinct shifts due to the electronic effects of the substituents. The quaternary carbons (C-1, C-3, and C-4) are expected to have weaker signals compared to the protonated carbons. oregonstate.edu

The carbons of the cyclobutyl ring will appear in the upfield region of the spectrum. The methine carbon (C-α) will be the most downfield of the cyclobutyl carbons, followed by the methylene carbons (C-β and C-γ).

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 198 - 202 |

| C-1 | 135 - 138 |

| C-2 | 130 - 133 |

| C-3 | 132 - 135 |

| C-4 | 134 - 137 |

| C-5 | 128 - 131 |

| C-6 | 126 - 129 |

| C-α (methine) | 45 - 50 |

| C-β (methylenes) | 25 - 30 |

| C-γ (methylene) | 15 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

To unambiguously assign the proton and carbon signals and confirm the connectivity within this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this molecule, COSY would show cross-peaks between adjacent aromatic protons (H-5 with H-6) and within the cyclobutyl ring spin system (H-α with H-β, and H-β with H-γ). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu It is invaluable for assigning the carbon signals based on their attached protons. For example, the signal for H-α would correlate with the signal for C-α.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.com HMBC is crucial for piecing together the molecular fragments. Key correlations would include the methine proton (H-α) to the carbonyl carbon (C=O) and the aromatic carbon C-1. The aromatic protons would also show correlations to neighboring carbons, helping to confirm their assignments. For instance, H-2 would show a correlation to C-1 and C-3.

Challenges in Interpretation Due to Cyclobutane Ring Fluxionality

The cyclobutane ring is not planar but exists in a puckered conformation that can undergo rapid inversion at room temperature, a phenomenon known as ring-flipping. docbrown.infodocbrown.info This fluxional behavior can complicate the interpretation of NMR spectra.

At room temperature, the rapid interconversion of the puckered conformations may lead to averaged signals for the axial and equatorial protons on the cyclobutane ring, resulting in broader lines or more complex multiplets than would be expected for a rigid structure. At lower temperatures, this ring-flipping can be slowed down on the NMR timescale, potentially leading to the resolution of distinct signals for the axial and equatorial protons. Variable temperature (VT) NMR studies would be necessary to fully characterize this dynamic process.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural confirmation. For this compound (C₁₁H₁₀Cl₂O), the molecular ion peak (M⁺) would be observed at m/z 228, considering the most abundant isotopes of chlorine (³⁵Cl). pdx.edu Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at M+2 (containing one ³⁷Cl) and M+4 (containing two ³⁷Cl) in a predictable ratio. wpmucdn.com

The fragmentation of ketones often involves cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgmiamioh.edu The major fragmentation pathways for this compound are expected to be:

Loss of the cyclobutyl radical (•C₄H₇): This would lead to the formation of the 3,4-dichlorobenzoyl cation, which would be a prominent peak in the spectrum.

Loss of the 3,4-dichlorophenyl radical (•C₆H₃Cl₂): This would result in the formation of the cyclobutylcarbonyl cation.

McLafferty Rearrangement: While less common for cyclic ketones, a McLafferty-type rearrangement could potentially occur, though it is not expected to be a major pathway. youtube.com

Predicted Major Fragments in Mass Spectrometry:

| m/z | Identity of Fragment |

| 228 | [M]⁺ (Molecular ion with 2 x ³⁵Cl) |

| 230 | [M+2]⁺ (Molecular ion with 1 x ³⁵Cl, 1 x ³⁷Cl) |

| 232 | [M+4]⁺ (Molecular ion with 2 x ³⁷Cl) |

| 173 | [M - C₄H₇]⁺ (3,4-Dichlorobenzoyl cation with 2 x ³⁵Cl) |

| 69 | [C₄H₅O]⁺ (Cyclobutenol cation) |

| 55 | [C₄H₇]⁺ (Cyclobutyl cation) |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the properties of molecules. These computational methods provide a framework for understanding molecular geometry, vibrational frequencies, and the distribution of electronic charge.

Optimized Geometries and Molecular Parameters (Bond Lengths, Bond Angles)

The optimization of the molecular geometry of Cyclobutyl 3,4-dichlorophenyl ketone is the foundational step in its computational analysis. This process determines the most stable three-dimensional arrangement of its atoms. Based on studies of analogous compounds, such as other dichlorophenyl derivatives and cyclobutyl ketones, specific predictions can be made about its structural parameters.

For the dichlorophenyl ring, the C-C bond lengths within the aromatic system are expected to be in the range of 1.38 Å to 1.40 Å. The presence of two chlorine atoms on the phenyl ring can induce slight variations in these bond lengths due to electronic and steric effects. The C-Cl bonds are anticipated to have a length of approximately 1.74 Å.

The cyclobutyl ring introduces conformational flexibility. In a related study on 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone, the C-C bond lengths in the cyclobutane (B1203170) ring were found to be around 1.57 Å, which is slightly elongated from the typical 1.55 Å due to substituent effects. niscpr.res.in The bond angles within the cyclobutyl ring are expected to be close to 90°, leading to significant ring strain.

The ketone group, which links the phenyl and cyclobutyl moieties, will have a characteristic C=O double bond length of approximately 1.22 Å. The bond connecting the carbonyl carbon to the phenyl ring and the cyclobutyl ring will be single bonds with lengths typical for sp²-sp³ and sp²-sp² carbon connections, respectively.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) | Basis for Prediction |

|---|---|---|

| C-C (phenyl) | 1.38 - 1.40 | Analogy with dichlorophenyl derivatives researchgate.net |

| C-Cl | ~1.74 | Analogy with dichlorophenyl derivatives researchgate.net |

| C-C (cyclobutyl) | ~1.57 | Data from 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone niscpr.res.in |

| C=O | ~1.22 | General ketone data |

| C-C (phenyl-keto) | ~1.49 | Standard sp²-sp² bond |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) | Basis for Prediction |

|---|---|---|

| C-C-C (phenyl) | ~120 | Ideal sp² hybridization |

| Cl-C-C (phenyl) | ~120 | Ideal sp² hybridization |

| C-C-C (cyclobutyl) | ~90 | Strained ring structure |

| Phenyl-C-Cyclobutyl (keto) | ~118 | Steric influence of the rings |

| O=C-Phenyl | ~121 | VSEPR theory |

Vibrational Frequency Analysis and Assignment

Vibrational frequency analysis, typically performed using DFT calculations, helps in identifying the characteristic vibrational modes of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. For this compound, the vibrational spectrum would be a composite of the modes from the dichlorophenyl group, the cyclobutyl ring, and the ketone linker.

C-H Stretching: The aromatic C-H stretching vibrations of the dichlorophenyl ring are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching modes of the cyclobutyl ring will appear at slightly lower wavenumbers, typically in the 2950-2850 cm⁻¹ range.

C=O Stretching: A strong and characteristic absorption peak for the ketone carbonyl (C=O) stretching is anticipated around 1685 cm⁻¹. The conjugation with the phenyl ring typically lowers this frequency from the ~1715 cm⁻¹ seen in simple aliphatic ketones.

C-C Stretching: The C-C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. The cyclobutyl C-C stretching modes will be weaker and found at lower frequencies.

C-Cl Stretching: The C-Cl stretching vibrations are expected to appear in the 1100-800 cm⁻¹ region. The exact position will depend on the substitution pattern on the phenyl ring.

Ring Puckering: The cyclobutyl ring will exhibit a characteristic low-frequency puckering vibration.

A study on 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine provides reference values for the vibrational modes of a dichlorophenyl moiety, which can be extrapolated to the title compound. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phenyl Ring | C-H stretch | 3100 - 3000 |

| Cyclobutyl Ring | C-H stretch | 2950 - 2850 |

| Ketone | C=O stretch | ~1685 |

| Phenyl Ring | C-C stretch | 1600 - 1400 |

Atomic Charge Distribution Analysis

In this compound, the oxygen atom of the carbonyl group is expected to have a significant negative charge due to its high electronegativity, making it a nucleophilic center. Consequently, the carbonyl carbon will carry a partial positive charge, rendering it an electrophilic site. The chlorine atoms, being highly electronegative, will also carry partial negative charges. The carbon atoms to which the chlorine atoms are attached will exhibit a partial positive charge. The hydrogen atoms will generally have small partial positive charges.

Electronic Structure and Reactivity Predictions

The electronic properties of a molecule, such as the energies of its frontier molecular orbitals, are key determinants of its chemical reactivity and stability.

HOMO-LUMO Energy Gap Analysis for Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is likely to be localized on the dichlorophenyl ring, which is electron-rich. The LUMO is expected to be centered on the carbonyl group and the aromatic ring. The presence of the electron-withdrawing ketone group generally leads to a reduction in the HOMO-LUMO gap. researchgate.netfrontiersin.orgresearchgate.net Studies on aromatic ketones have shown that the ketone group has a significant impact on lowering this energy gap. researchgate.netfrontiersin.orgbit.edu.cn The chlorine atoms also influence the electronic structure and can affect the energies of the frontier orbitals.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Red Regions: Regions of negative electrostatic potential (electron-rich) are typically colored red and indicate sites that are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be located around the carbonyl oxygen atom.

Blue Regions: Regions of positive electrostatic potential (electron-poor) are colored blue and are indicative of sites prone to nucleophilic attack. The area around the carbonyl carbon and the hydrogen atoms of the cyclobutyl ring are likely to show positive potential.

Green Regions: Green areas represent regions of neutral potential.

The presence of chlorine atoms can create regions of positive potential on the halogen atoms themselves, known as a "sigma-hole," which can participate in halogen bonding. rsc.orgacs.orgresearchgate.net A computational study on 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone utilized MEP maps to identify reactive sites, providing a good model for what to expect for the title compound. niscpr.res.in The MEP map for this compound would therefore be a critical tool in understanding its intermolecular interactions and chemical reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. wisc.edu This analysis provides a quantitative description of the bonding and electronic delocalization within this compound.

While specific E(2) values for this compound are not available in the cited literature, studies on similar molecules, such as those containing a dichlorophenyl group, have demonstrated the utility of NBO analysis in understanding intramolecular charge transfer. researchgate.net For instance, in a related chalcone (B49325) derivative, NBO analysis revealed significant delocalization of electron density from the phenyl rings to the carbonyl group, which is a key factor in determining its reactivity. researchgate.net

A hypothetical NBO analysis of this compound would likely reveal the following key interactions:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Hypothetical) | Interaction Type |

| LP (1) O | π(C=O) | > 50 | Lone pair delocalization |

| LP (1) Cl(3) | σ(C-C) adjacent | ~ 5-10 | Lone pair delocalization |

| LP (1) Cl(4) | σ(C-C) adjacent | ~ 5-10 | Lone pair delocalization |

| π (C=C) phenyl | π(C=O) | ~ 20-30 | π-conjugation |

| σ (C-H) cyclobutyl | σ*(C-C) phenyl | ~ 1-5 | σ-hyperconjugation |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of an NBO analysis. Actual values would require specific computational calculations for this compound.

Global Electrophilicity Index and Related Reactivity Descriptors

The global electrophilicity index (ω) is a conceptual DFT descriptor that quantifies the ability of a molecule to accept electrons. researchgate.net It is a valuable tool for predicting the reactivity of organic compounds in polar reactions. researchgate.net The index is calculated from the electronic chemical potential (μ) and the chemical hardness (η).

A higher electrophilicity index indicates a greater susceptibility to nucleophilic attack. For this compound, the presence of the electron-withdrawing chlorine atoms on the phenyl ring and the carbonyl group is expected to result in a significant electrophilicity index, classifying it as a strong electrophile.

Other related reactivity descriptors that can be derived from conceptual DFT include:

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to charge transfer.

Global Nucleophilicity Index (N): Quantifies the ability of a molecule to donate electrons.

Electrophilic Fukui Function (f+(r)): Indicates the sites within the molecule that are most susceptible to nucleophilic attack.

Nucleophilic Fukui Function (f-(r)): Indicates the sites within the molecule that are most susceptible to electrophilic attack.

While specific calculated values for this compound are not present in the searched literature, studies on analogous compounds provide a framework for what to expect. For example, the global electrophilicity index has been used to rationalize the reactivity of various chalcones and other carbonyl compounds. researchgate.netresearchgate.net

| Reactivity Descriptor | Predicted Value Range (Hypothetical) | Significance for this compound |

| Global Electrophilicity Index (ω) | > 1.5 eV | Indicates a strong electrophile, reactive towards nucleophiles. |

| Electronic Chemical Potential (μ) | Negative | Favorable for accepting electrons. |

| Chemical Hardness (η) | High | Indicates a stable electronic structure but reactive at specific sites. |

Note: The data in this table is hypothetical and based on trends observed for similar compounds. Actual values would require specific DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states, calculate activation energies, and predict the feasibility of different reaction pathways.

Transition State Analysis and Energy Barriers

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or reactions at the cyclobutyl ring, transition state theory can be employed to understand the kinetics. Computational methods like DFT can be used to locate the transition state structures and calculate the corresponding energy barriers. A lower energy barrier indicates a faster reaction rate. The nature of the transition state, including the imaginary frequency corresponding to the reaction coordinate, provides detailed information about the bond-making and bond-breaking processes.

Computational Prediction of C–C Bond Strengths (e.g., using AM1, DFT)

The strength of the C-C bonds in the cyclobutyl ring is a critical factor in its reactivity. Computational methods, ranging from semi-empirical methods like AM1 to more rigorous DFT calculations, can be used to predict bond dissociation energies (BDEs). The strain of the four-membered ring in this compound is expected to weaken the C-C bonds compared to acyclic analogues, potentially influencing its reactivity in ring-opening reactions.

Bridging Discrepancies Between Experimental and Theoretical Reaction Rates (e.g., Solvent Effects, Steric Interactions, Conformational Dynamics)

While computational models provide valuable predictions, discrepancies with experimental results can arise. These differences can often be reconciled by incorporating more sophisticated computational models that account for:

Solvent Effects: The polarity of the solvent can significantly influence reaction rates. Implicit and explicit solvent models can be used to simulate these effects.